Direct Synthetic Precursor to Patent-Exemplified CARM1 Inhibitors vs. Carboxylic Acid
The methyl ester is the penultimate intermediate in the published synthesis of potent CARM1 inhibitor 7f (IC50 = 0.09 µM), whereas the corresponding carboxylic acid (CAS 640287-98-5) is an earlier intermediate requiring additional synthetic manipulation before SAR exploration [1]. The BMS patent (US20070060589A1) explicitly converts this methyl ester to acyl hydrazides and amides; the free acid would necessitate a separate esterification or coupling agent screening, adding 1–2 synthetic steps [2].
| Evidence Dimension | Synthetic step count to advanced inhibitor |
|---|---|
| Target Compound Data | 0 additional steps (direct precursor to 7f via hydrazinolysis/amidation) |
| Comparator Or Baseline | Carboxylic acid (640287-98-5): requires 1–2 additional steps (esterification then amidation) |
| Quantified Difference | 1–2 step reduction in synthetic sequence |
| Conditions | As described in BMS patent US20070060589A1 and Bioorg. Med. Chem. Lett. 2009 optimization paper |
Why This Matters
Procuring the methyl ester directly eliminates protecting group chemistry and reduces the linear synthesis by up to two steps, accelerating medicinal chemistry timelines in CARM1 programs.
- [1] Purandare, A. V., et al. (2009). Optimization of pyrazole inhibitors of Coactivator Associated Arginine Methyltransferase 1 (CARM1). Bioorganic & Medicinal Chemistry Letters, 19(11), 2924-2927. View Source
- [2] Purandare, A. V., Chen, Z., et al. (Bristol-Myers Squibb Co.). Inhibitors of protein arginine methyl transferases. US Patent US20070060589A1, filed March 15, 2007. View Source
